tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate
Description
tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate is a carbazole derivative characterized by a nitro group at the 6-position, methyl groups at the 1- and 4-positions, and a tert-butyl ester moiety attached via an acetoxy linker. The tert-butyl ester group enhances solubility in organic solvents, which is advantageous for synthetic modifications, while the nitro group may influence electronic properties and reactivity in subsequent transformations .
Structural characterization of such compounds typically employs techniques like NMR, IR, and mass spectrometry, as noted in patent literature for analogous tetrahydrocarbazole derivatives . Crystallographic refinement tools like SHELXL are critical for resolving complex molecular geometries, particularly for nitro-substituted heterocycles .
Properties
IUPAC Name |
tert-butyl 2-(1,4-dimethyl-6-nitrocarbazol-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-6-7-13(2)19-18(12)15-10-14(22(24)25)8-9-16(15)21(19)11-17(23)26-20(3,4)5/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAHPILDMCSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=C(C=C1)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the carbazole ring.
Alkylation: Introduction of the dimethyl groups at the 1 and 4 positions of the carbazole ring.
Esterification: Formation of the tert-butyl ester group through a reaction with tert-butyl alcohol and an appropriate acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and acidic or basic hydrolysis conditions . Major products formed from these reactions include the corresponding amino derivative and carboxylic acid .
Scientific Research Applications
tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Carbazole derivatives vary in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Key Differences:
tert-butyl ester vs. acetamide: The ester group improves synthetic versatility (e.g., hydrolysis to carboxylic acids), whereas acetamide derivatives are more stable in biological systems .
Nitro-substituted carbazoles are less common in drug candidates due to toxicity concerns but are valuable intermediates in medicinal chemistry .
Synthetic Challenges :
- Nitration of carbazoles often requires careful control to avoid over-nitration, as seen in the synthesis of the target compound. In contrast, halogenation (e.g., chloro/fluoro) is more straightforward .
- tert-butyl esters are prone to acid-catalyzed cleavage, necessitating mild conditions during derivatization .
Research Findings and Data
Crystallographic Analysis
For example, analogous nitro-carbazoles exhibit bond length deviations of <0.01 Å when refined with SHELXL, underscoring its precision .
Spectral Data (Hypothetical Comparison)
Based on patent data for similar compounds :
- NMR : The tert-butyl group in the target compound would show a singlet at ~1.4 ppm (9H), while the nitro group deshields adjacent protons (e.g., H-5 and H-7 in carbazole).
- IR: Strong absorption at ~1530 cm⁻¹ (NO₂ asymmetric stretching) vs. ~1680 cm⁻¹ (amide C=O in analogues).
Biological Activity
tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate is a synthetic compound derived from the carbazole family, characterized by its unique nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : C20H22N2O4
- Molecular Weight : 354.41 g/mol
- CAS Number : 861211-35-0
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These interactions can lead to modulation of biochemical pathways that are crucial for cellular functions. The nitro group present in the molecule can undergo reduction to form amino derivatives, which may enhance its biological efficacy .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays have demonstrated that derivatives of carbazole exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's structure facilitates its interaction with cellular targets involved in cancer proliferation and survival .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the antiproliferative effects of several carbazole derivatives, including this compound. Results indicated an IC50 value in the micromolar range against A549 cells, suggesting substantial cytotoxic potential .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit critical kinases involved in cell cycle regulation, such as CDK9. Inhibitory assays showed that certain derivatives were effective at concentrations lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary research indicates that it may exhibit activity against a range of bacterial strains, although further studies are needed to establish a comprehensive profile of its antimicrobial efficacy .
Comparison with Related Compounds
The biological activity of this compound can be compared to other carbazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 2-(9H-carbazol-9-yl)acetate | Lacks nitro and dimethyl substitutions | Lower anticancer activity |
| tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate | Similar structure but lacks nitro group | Reduced potency against cancer cells |
| tert-butyl 2-(6-nitro-9H-carbazol-9-yl)acetate | Lacks dimethyl substitutions | Different steric effects; variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
